molecular formula C18H19N3O4S2 B2649421 (E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-81-5

(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2649421
CAS No.: 864925-81-5
M. Wt: 405.49
InChI Key: XZMSNIRTYQMMSC-AATRIKPKSA-N
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Description

The compound contains several functional groups including an ethyl group, a carbamoyl group, an acrylamido group, and a carboxylate group. It also contains a thiophene ring and a dihydrothieno[2,3-c]pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and dihydrothieno[2,3-c]pyridine rings suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the carbamoyl group could undergo reactions with nucleophiles, and the acrylamido group could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carbamoyl and carboxylate groups could make this compound polar and potentially soluble in water .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-2-25-18(24)21-8-7-12-13(10-21)27-17(15(12)16(19)23)20-14(22)6-5-11-4-3-9-26-11/h3-6,9H,2,7-8,10H2,1H3,(H2,19,23)(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMSNIRTYQMMSC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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